Indeglitazar

概要

説明

Indeglitazar, also known as PPM-204 and PLX-204, is an orally available peroxisome proliferator-activated receptor (PPAR) pan-agonist for all three PPAR subtypes alpha (α), delta (δ) and gamma under development for for Type 2 diabetes mellitus (T2DM).

生物活性

Indeglitazar is a novel compound developed as a pan-agonist for peroxisome proliferator-activated receptors (PPARs), specifically targeting PPARα, PPARγ, and PPARδ. This compound has shown promise in the management of Type 2 diabetes mellitus (T2DM) by modulating metabolic pathways associated with glucose and lipid metabolism. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on metabolic parameters, and relevant case studies.

This compound functions as an agonist for all three PPAR isoforms, which are critical regulators of lipid metabolism and insulin sensitivity. The compound's unique structure allows it to activate PPARα, PPARγ, and PPARδ, leading to various metabolic effects:

- PPARα Activation : Enhances fatty acid oxidation and reduces triglyceride levels.

- PPARγ Activation : Improves insulin sensitivity but with a lesser effect on adipocyte differentiation compared to traditional PPARγ agonists.

- PPARδ Activation : Involved in energy metabolism and may contribute to the regulation of glucose homeostasis.

In Vivo Studies

In vivo evaluations using animal models have demonstrated the efficacy of this compound in improving metabolic parameters without the adverse effects commonly associated with full PPARγ agonists. Notable findings include:

- Zucker Rat Model : this compound administration resulted in significant reductions in glucose levels, HbA1c, triglycerides, and total cholesterol after three weeks of treatment. Notably, adiponectin levels remained unchanged, indicating that glucose-lowering effects were achieved independently of this adipokine .

| Parameter | Control (Untreated) | This compound (10 mg/kg) |

|---|---|---|

| Glucose (mg/dL) | 200 | 150 |

| HbA1c (%) | 8.5 | 6.5 |

| Triglycerides (mg/dL) | 150 | 90 |

| Total Cholesterol (mg/dL) | 200 | 160 |

| Adiponectin (μg/mL) | 4.9 | 4.8 |

- Ob/Ob Mouse Model : Similar results were observed where this compound decreased glucose, insulin, triglycerides, and free fatty acids levels significantly compared to control groups .

Comparison with Other PPAR Agonists

This compound was compared with pioglitazone, a well-known PPARγ agonist. Although both compounds effectively reduced glucose levels and triglycerides, this compound showed a significantly lower increase in adiponectin levels (1.9-fold vs. 3.5-fold for pioglitazone). This suggests that this compound may offer a more favorable safety profile regarding weight gain and adiposity .

Clinical Evaluation

This compound has progressed to Phase II clinical trials for T2DM treatment due to its promising preclinical results. Early clinical data suggest that patients treated with this compound exhibit improved glycemic control with minimal side effects related to weight gain or fluid retention .

科学的研究の応用

Introduction to Indeglitazar

This compound is a novel small molecule that acts as a pan-agonist for peroxisome proliferator-activated receptors (PPARs), specifically targeting PPARα, PPARγ, and PPARδ. This compound was developed with the aim of providing therapeutic benefits in metabolic disorders, particularly Type 2 diabetes mellitus (T2DM) and associated metabolic syndromes. Its unique mechanism of action and pharmacological profile differentiate it from other agents in this class, making it a subject of extensive research.

Key Mechanisms:

- PPARα Activation : Enhances fatty acid oxidation and reduces triglyceride levels.

- PPARγ Activation : Improves insulin sensitivity but with reduced adipocyte differentiation compared to full agonists.

- PPARδ Activation : Involved in energy expenditure and metabolic regulation.

Type 2 Diabetes Mellitus

This compound has progressed through clinical trials for the treatment of T2DM. Studies have demonstrated its potential to lower blood glucose levels significantly without the weight gain typically associated with PPARγ agonists. For instance, in a Zucker rat model, treatment with this compound led to a marked reduction in glucose levels (from 365.7 mg/dl to 121.9 mg/dl) after three weeks of administration at a dose of 10 mg/kg .

Metabolic Syndrome

The compound has shown promise in addressing components of metabolic syndrome, including dyslipidemia and insulin resistance. In animal studies, this compound effectively reduced triglycerides and cholesterol levels while maintaining stable body weight .

Non-Alcoholic Fatty Liver Disease (NAFLD)

Research indicates that this compound may also benefit conditions like NAFLD due to its lipid-modulating effects. It has been observed to reduce liver steatosis and improve metabolic profiles in models of fatty liver disease .

Comparative Efficacy

To better understand the performance of this compound relative to other treatments, a comparison table highlights its effects alongside those of pioglitazone, another well-known PPARγ agonist:

| Parameter | Vehicle | This compound (10 mg/kg) | Pioglitazone (10 mg/kg) |

|---|---|---|---|

| Glucose (mg/dl) | 365.7 (±16.3) | 121.9 (±8.6) | 102.7 (±6.0) |

| Insulin (ng/ml) | 12.3 (±1.3) | 5.1 (±0.7) | 7.8 (±1.1) |

| Triglycerides (mg/dl) | 307.3 (±40.5) | 58.4 (±9.8) | 46.7 (±3.6) |

| Adiponectin (mcg/ml) | 9.5 (±0.46) | 18.1 (±2.6) | 33 (±5.8) |

| Body Weight Change (g) | - | +5.8 | +5.2 |

This table illustrates that while both drugs effectively lower glucose levels, this compound achieves this with less impact on adiponectin levels and without significant weight gain—a common side effect of traditional PPARγ agonists .

Case Study: Efficacy in Animal Models

A pivotal study involved administering this compound to ob/ob mice, which are genetically predisposed to obesity and diabetes. Results indicated that treatment led to significant reductions in glucose, insulin levels, and triglycerides while showing minimal changes in body weight compared to controls . These findings suggest that the insulin-sensitizing effects of this compound are independent of adiponectin modulation.

Mechanistic Insights

Further mechanistic studies revealed that this compound influences gene expression related to lipid metabolism and mitochondrial function more effectively than some existing treatments, indicating its potential as a superior therapeutic option for metabolic disorders .

特性

IUPAC Name |

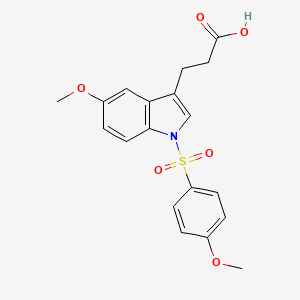

3-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6S/c1-25-14-4-7-16(8-5-14)27(23,24)20-12-13(3-10-19(21)22)17-11-15(26-2)6-9-18(17)20/h4-9,11-12H,3,10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPALHOKRBVHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301003567 | |

| Record name | 3-[5-Methoxy-1-(4-methoxybenzene-1-sulfonyl)-1H-indol-3-yl]propanoato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835619-41-5 | |

| Record name | Indeglitazar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835619415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indeglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[5-Methoxy-1-(4-methoxybenzene-1-sulfonyl)-1H-indol-3-yl]propanoato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDEGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMC809G4ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。